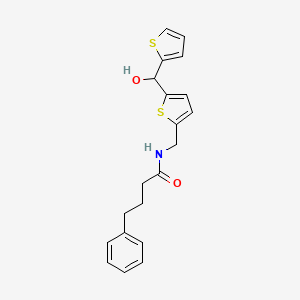

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide

Description

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide is a complex heterocyclic compound featuring a 4-phenylbutanamide backbone linked to a bis-thiophene moiety. The molecule contains two thiophene rings connected via a hydroxymethyl group, with one thiophene substituted at the 2-position.

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c22-19(10-4-8-15-6-2-1-3-7-15)21-14-16-11-12-18(25-16)20(23)17-9-5-13-24-17/h1-3,5-7,9,11-13,20,23H,4,8,10,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVIPOCJSNDHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide, often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods may include large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized thiophene derivatives with enhanced biological activity .

Scientific Research Applications

In chemistry, it can be used as a building block for synthesizing more complex molecules . In biology and medicine, thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . Additionally, they are used in material science for developing organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

IR Spectroscopy

Crystallography

- The morpholine-thiophene benzamide derivative exhibits a chair conformation for the morpholine ring and a dihedral angle of 63.54° between thiophene and morpholine planes. Hydrogen-bonding networks (N–H⋯O) form 1D chains, suggesting similar intermolecular interactions for the target compound.

Key Structural and Functional Divergences

Heterocyclic Diversity : The target’s bis-thiophene system contrasts with thiadiazole (Y204-6533), isoxazole-thiophene (), and morpholine-thiophene () scaffolds. These differences impact electronic properties and binding affinities.

Hydrogen-Bonding Potential: The hydroxymethyl group in the target compound offers additional H-bond donor/acceptor sites compared to non-hydroxylated analogs like Y204-6533.

Tautomerism : Unlike triazole-thione derivatives (e.g., compounds [7–9] in ), the target compound lacks evidence of tautomeric equilibria but shares IR spectral features (C=O absence post-cyclization).

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-phenylbutanamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a thiophene core structure, which is recognized for its stability and electronic properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is represented as follows:

Key Properties:

- Molecular Weight: Approximately 350.5 g/mol

- Solubility: Not explicitly defined in the available literature but expected to vary based on solvent polarity due to the presence of hydrophilic hydroxyl groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of thiophene derivatives through electrophilic substitution.

- Coupling reactions to attach the phenylbutanamide moiety.

- Hydroxymethylation to introduce the hydroxy group.

Antiviral Properties

Research indicates that compounds with similar thiophene structures have shown antiviral activity, particularly against viral polymerases. For instance, studies on related thiophene derivatives have demonstrated effective inhibition against dengue virus polymerase . The mechanism often involves binding to the active site of the polymerase, preventing viral replication.

Antimicrobial Activity

Thiophene-based compounds are known for their antibacterial properties, which may extend to this compound. Sulfonamides, a class that this compound may relate to, are recognized for their efficacy against various bacterial strains.

Case Study 1: Antiviral Efficacy

In a study evaluating non-nucleoside inhibitors against dengue virus, several thiophene derivatives were synthesized and tested. The most potent compounds exhibited submicromolar activity across all four dengue virus serotypes . This suggests that this compound could possess similar antiviral properties.

Case Study 2: Antimicrobial Screening

A series of sulfonamide derivatives were tested for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds exhibiting structural similarities to this compound showed promising results with minimal inhibitory concentrations (MICs) in the range of 1–10 µg/mL.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: Binding to enzymes critical for viral replication or bacterial cell wall synthesis.

- Receptor Interaction: Potential interaction with biological receptors that modulate cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.